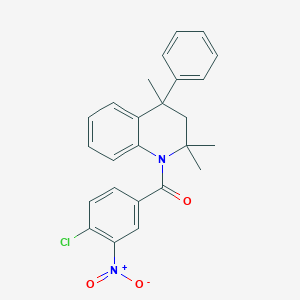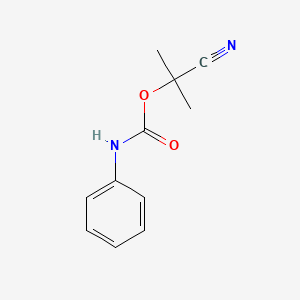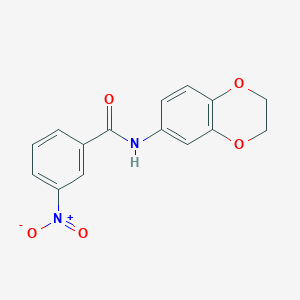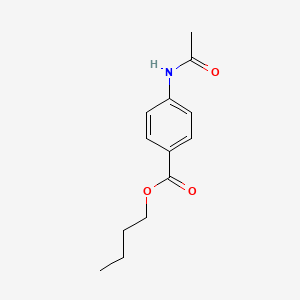
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, commonly known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications. TRO19622 is a member of the tetrahydroquinoline family of compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of TRO19622 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. TRO19622 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. TRO19622 has also been found to modulate the activity of various neurotransmitter systems, including the glutamate and dopamine systems.
Biochemical and Physiological Effects:
TRO19622 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, to improve cognitive function, and to protect against neuronal damage. TRO19622 has also been found to reduce pain and inflammation in various animal models of arthritis and neuropathic pain. In addition, TRO19622 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
One of the main advantages of TRO19622 is its broad range of biological activities, which makes it a promising candidate for the treatment of various neurological disorders and inflammatory conditions. TRO19622 is also relatively easy to synthesize and has a favorable safety profile. However, one of the main limitations of TRO19622 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of TRO19622 and to determine its optimal dosing and administration regimens.
未来方向
There are several future directions for research on TRO19622. One area of focus could be the development of more water-soluble derivatives of TRO19622, which could improve its efficacy and bioavailability. Another area of focus could be the investigation of TRO19622's potential as a treatment for other conditions, such as cancer and autoimmune disorders. Finally, more research is needed to fully understand the mechanism of action of TRO19622 and to identify potential biomarkers of its therapeutic efficacy.
合成方法
The synthesis of TRO19622 involves the reaction of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The reaction yields TRO19622 as a yellow crystalline solid with a melting point of 143-145°C. The purity of TRO19622 can be determined by HPLC and NMR spectroscopy.
科学研究应用
TRO19622 has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. TRO19622 has been shown to be effective in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TRO19622 has also been found to be effective in the treatment of pain and inflammation associated with various conditions, including arthritis and neuropathic pain.
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-21(19)27(24)23(29)17-13-14-20(26)22(15-17)28(30)31/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBJDSCKWVXWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)

![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107396.png)